molecular formula C21H17N7O3S2 B409981 N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE

N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B409981
M. Wt: 479.5g/mol
InChI Key: LYDIGNPJNRUORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a triazinoindole moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and nitrobenzene, the benzothiazole ring is formed through a cyclization reaction.

    Synthesis of the Triazinoindole Moiety: This involves the reaction of 5-propylindole with hydrazine and subsequent cyclization to form the triazinoindole structure.

    Coupling Reaction: The final step involves coupling the benzothiazole and triazinoindole intermediates using a sulfanylacetamide linker under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfanylacetamide linkages.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
  • N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Uniqueness

N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific structural features, such as the propyl group on the triazinoindole moiety, which may confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C21H17N7O3S2

Molecular Weight

479.5g/mol

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H17N7O3S2/c1-2-9-27-15-6-4-3-5-13(15)18-19(27)24-21(26-25-18)32-11-17(29)23-20-22-14-8-7-12(28(30)31)10-16(14)33-20/h3-8,10H,2,9,11H2,1H3,(H,22,23,29)

InChI Key

LYDIGNPJNRUORS-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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